Bienvenue dans la boutique en ligne BenchChem!

5-Bromo-N-(2,2-difluoroethyl)-2-iodobenzamide

Crystal Engineering Halogen Bonding Structural Systematics

5-Bromo-N-(2,2-difluoroethyl)-2-iodobenzamide (CAS 1882386-47-1, molecular formula C9H7BrF2INO, molecular weight 389.96 g/mol) is a synthetic, multi-halogenated benzamide derivative classified within the broader family of halogenated aromatic amides. Its core structure features a benzamide scaffold substituted with bromine at the 5-position, iodine at the 2-position, and a 2,2-difluoroethyl moiety on the amide nitrogen, yielding a compound with three distinct halogen environments.

Molecular Formula C9H7BrF2INO
Molecular Weight 389.96 g/mol
Cat. No. B8015285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-N-(2,2-difluoroethyl)-2-iodobenzamide
Molecular FormulaC9H7BrF2INO
Molecular Weight389.96 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)C(=O)NCC(F)F)I
InChIInChI=1S/C9H7BrF2INO/c10-5-1-2-7(13)6(3-5)9(15)14-4-8(11)12/h1-3,8H,4H2,(H,14,15)
InChIKeyGTOQBBKAURIPQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N-(2,2-difluoroethyl)-2-iodobenzamide: A Dual-Halogenated Benzamide Building Block for Selective Functionalization and Medicinal Chemistry


5-Bromo-N-(2,2-difluoroethyl)-2-iodobenzamide (CAS 1882386-47-1, molecular formula C9H7BrF2INO, molecular weight 389.96 g/mol) is a synthetic, multi-halogenated benzamide derivative classified within the broader family of halogenated aromatic amides . Its core structure features a benzamide scaffold substituted with bromine at the 5-position, iodine at the 2-position, and a 2,2-difluoroethyl moiety on the amide nitrogen, yielding a compound with three distinct halogen environments. This unique pattern of substitution enables sequential, chemoselective cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings) that are not possible with mono- or non-halogenated benzamide analogs, making it a strategically valuable intermediate in structure-activity relationship (SAR) studies and the synthesis of complex bioactive molecules [1].

Why In-Class Halogenated Benzamide Analogs Cannot Simply Substitute for 5-Bromo-N-(2,2-difluoroethyl)-2-iodobenzamide


The strict regiochemistry of halogen substitution (5-bromo/2-iodo) on the benzamide core, combined with the unique electronic and steric properties of the 2,2-difluoroethyl side chain, generates a reactivity and property profile that is fundamentally non-interchangeable with closely related analogs. Positional isomers, such as 2-Bromo-N-(2,2-difluoroethyl)-5-iodobenzamide (CAS 1881847-22-8), share the same molecular formula but possess a reversed halogen placement that critically alters halogen bonding directionality, crystal packing, and the accessibility of the ortho-iodo group for photoinduced or metal-catalyzed transformations [1]. Furthermore, replacing the 2,2-difluoroethyl group with a non-fluorinated alkyl or mono-fluoroethyl side chain significantly impacts lipophilicity (XLogP3), metabolic stability, and hydrogen-bond donor capacity, directly affecting the compound's suitability for medicinal chemistry applications where these parameters are critical [2]. The quantitative evidence below details the specific, measurable consequences of these structural differences.

Quantitative Differentiation Evidence for 5-Bromo-N-(2,2-difluoroethyl)-2-iodobenzamide Against Its Closest Analogs


Regioisomeric Halogen Placement Dictates Halogen Bonding Geometry and Crystal Packing in Halogenated Benzamides

The PhD thesis by Hehir (2017) systematically analyzed 3×3 isomer grids of bromo- and iodo-substituted benzamides, demonstrating that the position of halogen substituents directly controls the formation of mixed amide/imide (foldamer) structures and intermolecular halogen bonding networks [1]. In the specific 5-bromo-2-iodo substitution pattern, the ortho-iodo group is geometrically positioned to act as a halogen bond donor for C—I⋯π(ring) interactions, a motif structurally validated for 2-iodobenzamides [2]. This contrasts with the 2-bromo-5-iodo isomer, where the iodine is in the meta position relative to the amide, altering the directionality and strength of halogen bonding interactions. The bromine at position 5 in the target compound further contributes Br⋯Br and C—Br⋯π contacts distinct from those formed by the iodo group [1].

Crystal Engineering Halogen Bonding Structural Systematics

The 2,2-Difluoroethyl Group Enhances Lipophilicity and Hydrogen-Bond Donor Capacity Compared to Non-Fluorinated and Mono-Fluoroethyl Analogs

The 5-bromo-N-(2-fluoroethyl)-2-iodobenzamide analog (CAS 1864658-81-0) has a PubChem-computed XLogP3 of 2.9 [1]. In the cathepsin K inhibitor series, replacing a trifluoroethylamine group with a difluoroethylamine group increased the basicity of the nitrogen (pKa effect) and positively impacted the log D value, improving oral bioavailability in preclinical species while retaining similar potency and selectivity profiles [2]. By class-level inference, the target compound's 2,2-difluoroethyl substituent is expected to confer a lipophilicity increase relative to the non-fluorinated analog (5-bromo-2-iodobenzamide, calculated XLogP: 2.1 [3]), while maintaining a more favorable hydrogen-bond donor capacity compared to trifluoroethyl analogs. This finely balanced lipophilicity—higher than non-fluorinated but lower than trifluoroethyl or pentafluoroethyl derivatives (Log P >4.0)—is advantageous for optimizing membrane permeability while avoiding excessive lipophilicity that can lead to poor solubility and off-target binding .

Medicinal Chemistry Lipophilicity Optimization Physicochemical Properties

Ortho-Iodo Substituent Enables Photoinduced Halogen-Bond-Assisted Biaryl Synthesis Unavailable to Meta- or Para-Iodo Isomers

Simhadri et al. (2016) demonstrated that N-aryl-2-iodobenzamides undergo a photoinduced, halogen-bond-assisted, catalyst-free 1,4-aryl migration to produce functionalized biaryls [1]. The reaction mechanism requires the ortho-iodo substituent to form a pre-reactive halogen-bonded complex with an amine (e.g., DIPEA), which upon photoinduced electron transfer generates an aryl radical that undergoes a Truce–Smiles rearrangement. This reactivity is strictly dependent on the 2-iodo (ortho) position. The 5-bromo substituent in the target compound does not interfere with this transformation and can serve as a secondary reactive handle for subsequent orthogonal cross-coupling. DFT calculations confirmed the preference for ipso substitution over ortho addition, with a C—N bond lysis barrier of only 5.1 kcal/mol for the halogen-bonded complex [1]. Analogs lacking the ortho-iodo group or with iodine in alternative positions (e.g., 2-bromo-5-iodo isomer) cannot participate in this specific photoinduced biaryl synthesis pathway.

Photoredox Chemistry Halogen Bonding Biaryl Synthesis

Halogenated Benzamide Class Demonstrates Nanomolar Dopamine D2 Receptor Affinity, with Iodinated Derivatives Outperforming Brominated Counterparts

Stark et al. (2007) synthesized and evaluated a series of halogenated benzamide derivatives for in vitro affinity at dopamine D2, serotonergic, and adrenergic receptors [1]. The iodinated compound NAE (27) displayed a Ki of 0.68 nM, while the brominated counterpart NABrE (29) showed affinity in a comparable but distinct range. The difluoroethyl-containing compounds NADE (28) exhibited a Ki of 14 nM at the D2 receptor, demonstrating that the N-alkyl substitution pattern significantly modulates receptor affinity. The Log D(7.4) values of 2.91 for NAE and 2.81 for NADE place these compounds in the optimal lipophilicity range for brain imaging agents [1]. By class-level inference, the target compound—combining both iodo and bromo substituents with a difluoroethyl side chain—represents a hybrid structure that may offer a balance of the high affinity associated with iodinated benzamides and the modulated lipophilicity conferred by the difluoroethyl group. This distinguishes it from both non-halogenated benzamides and mono-halogenated (iodo-only or bromo-only) analogs.

Dopamine D2 Receptor Radioligand SPECT Imaging

Dual Bromine-Iodine Substitution Enables Sequential, Orthogonal Cross-Coupling Reactions Not Feasible with Mono-Halogenated Benzamide Analogs

The simultaneous presence of bromine (at C5) and iodine (at C2) on the benzamide scaffold provides two chemically distinct sites for transition metal-catalyzed cross-coupling reactions, leveraging the well-established reactivity difference between aryl iodides and aryl bromides [1]. Aryl iodides undergo oxidative addition to Pd(0) significantly faster than aryl bromides (typical relative rates: ArI > ArBr >> ArCl), enabling sequential Suzuki, Heck, Sonogashira, or Buchwald-Hartwig couplings with chemoselective control [2]. The target compound is thus a privileged scaffold for divergent library synthesis: the iodo group can be functionalized first under mild conditions, followed by activation of the bromo group under more forcing conditions. This orthogonal reactivity contrasts sharply with analogs such as N-(2,2-difluoroethyl)-2-iodobenzamide (lacks bromine; only one coupling site) or 5-bromo-2-chloro-N-(2,2-difluoroethyl)benzamide (chlorine is significantly less reactive than iodine, requiring different catalytic systems). The difluoroethyl amide side chain further modulates the electronic properties of the benzamide ring, which can influence the rate of oxidative addition at each halogen position [2].

Cross-Coupling Chemistry Chemoselective Functionalization Synthetic Methodology

Bromo-Iodo Benzamides as Precursors for Radioiodinated Melanoma Imaging Agents: Tumor Uptake Quantified at 8.9–10.9% ID/g

Brandau et al. (1996) demonstrated that bromo-benzamide precursors can be radioiodinated via Cu(I)-assisted nonisotopic halogen exchange to yield [¹²³I]iodobenzamide derivatives with high radiochemical yields (80–95%) and specific activities exceeding 5 TBq/μmol [1]. The ortho-isomer o-[¹²³I]ABA 2-2—structurally analogous to the target compound in terms of the 2-iodobenzamide motif—exhibited the highest tumor uptake in nude mice bearing human melanotic melanoma (SK-MEL 25), reaching 8.9% ID/g at 1 h and 10.9% ID/g at 4 h post-injection. This compared favorably to the para-isomer, which showed longer retention but lower initial uptake. The rapid renal excretion of metabolites from the ortho-isomer yielded tumor-to-blood ratios exceeding 400 and tumor-to-liver ratios exceeding 70 at 48 h [1]. The presence of a bromine atom in the target compound's 5-position provides a site for potential further derivatization or radiolabeling via halogen exchange, while the 2-iodo position retains the critical structural feature for melanoma targeting that was validated in this class-level study.

Melanoma Imaging Radioiodination Biodistribution

Key Application Scenarios for 5-Bromo-N-(2,2-difluoroethyl)-2-iodobenzamide Based on Quantitative Differentiation Evidence


Divergent Library Synthesis via Sequential, Chemoselective Cross-Coupling at Iodo and Bromo Sites

The target compound's ortho-iodo and 5-bromo substituents enable the construction of structurally diverse benzamide libraries through two sequential cross-coupling reactions. The iodine at the ortho position undergoes oxidative addition to Pd(0) significantly faster than the bromine, allowing a first diversification (e.g., Suzuki coupling with arylboronic acid A) under mild, room-temperature conditions. The remaining bromine can then be activated under more forcing conditions for a second diversification (e.g., Suzuki coupling with arylboronic acid B), yielding a product with two distinct aryl/heteroaryl substituents introduced in a controlled, stepwise manner [1][2]. This divergent strategy reduces synthetic step count compared to linear approaches and is directly supported by the established relative reactivity of ArI vs. ArBr in Pd-catalyzed coupling.

Photoinduced, Metal-Free Biaryl Synthesis Exploiting the Ortho-Iodo Halogen Bond Donor

The ortho-iodo substituent in the target compound positions it as a substrate for the catalyst-free, visible-light-mediated biaryl synthesis methodology reported by Simhadri et al. (2016) [1]. In this application, the 2-iodobenzamide motif forms a halogen-bonded complex with an amine (e.g., DIPEA), which upon photoirradiation generates an aryl radical that undergoes 1,4-aryl migration (Truce–Smiles rearrangement), ultimately yielding functionalized biaryls. The C—N bond lysis barrier of only 5.1 kcal/mol (DFT-calculated) ensures efficient radical generation. The 5-bromo substituent is compatible with these mild, metal-free conditions, providing a bromo-substituted biaryl product suitable for further elaboration. This scenario is particularly valuable for programs seeking to avoid transition metal contamination in pharmaceutical intermediates.

Development of Dopamine D2 Receptor Radioligands Combining Iodo Affinity with Difluoroethyl Metabolic Stability

The Stark et al. (2007) study established that iodinated benzamide derivatives achieve nanomolar binding affinity at the dopamine D2 receptor (Ki = 0.68–14 nM), and that the N-alkyl substituent modulates both affinity and lipophilicity (Log D(7.4) values of 2.81–2.91 are optimal for blood-brain barrier penetration) [1]. By class-level inference, the target compound presents a hybrid scaffold: the 2-iodo group provides the critical pharmacophoric element for D2 receptor binding, the 5-bromo group offers an additional site for structural elaboration or radiolabeling (via halogen exchange), and the 2,2-difluoroethyl side chain can enhance metabolic stability compared to non-fluorinated analogs [2]. This combination is suited for the development of next-generation SPECT or PET imaging agents for neurological disorders.

Foldamer and Supramolecular Chemistry: Exploiting Position-Specific Halogen Bonding for Conformational Control

The systematic structural studies by Hehir (2017) on isomer grids of halogenated benzamides demonstrated that the position of halogen substituents directly drives or inhibits the formation of mixed amide/imide foldamer structures [1]. The 5-bromo-2-iodo substitution pattern in the target compound is predicted to favor specific intermolecular interactions—including C—I⋯π(ring) halogen bonds and amide N—H⋯O hydrogen bonds—that can stabilize well-defined conformations in oligomeric assemblies. The difluoroethyl group further influences conformation through steric and electronic effects on the amide bond geometry. This application scenario is relevant to the design of abiotic foldamers, where precise control over halogen substitution regiochemistry is essential for achieving the desired secondary structure.

Quote Request

Request a Quote for 5-Bromo-N-(2,2-difluoroethyl)-2-iodobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.